1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Description
Properties
IUPAC Name |
(5E)-3-(3,5-dimethylphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-12-8-13(2)10-15(9-12)21-18(22)17(20-19(21)24)11-14-4-6-16(23-3)7-5-14/h4-11H,1-3H3,(H,20,24)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJXGLNIPJFPO-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/NC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 379255-63-7) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, antiviral, and anticancer activities.
- Molecular Formula : C19H18N2O2S
- Molecular Weight : 338.42 g/mol
- Structure : The compound features an imidazole ring substituted with various phenyl groups, which is a common motif in biologically active compounds.
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds often fall below 10 µg/mL, indicating potent activity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | < 1 |
| Compound B | E. coli | 3.9 - 7.8 |
| Compound C | C. albicans | < 1 |
Antiviral Activity
Imidazole derivatives have also been investigated for their antiviral properties. Studies have demonstrated that these compounds can inhibit viral replication in vitro. For example, certain imidazole-based compounds have shown efficacy against the dengue virus (DENV) and yellow fever virus (YFV), with EC50 values in the micromolar range.
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound D | DENV | 1.85 |
| Compound E | YFV | 0.35 |
Anticancer Activity
The anticancer potential of imidazole derivatives is another area of significant research interest. Compounds similar to the one in focus have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC).
Case Studies
-
Study on Thymidylate Synthase Inhibition :
- A derivative of imidazole was tested against various cancer cell lines and demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate potency.
-
HDAC Inhibition :
- Another study revealed that imidazole derivatives could inhibit HDAC activity with IC50 values as low as 5 µM, suggesting strong potential as anticancer agents.
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds may act by inhibiting enzymes critical for bacterial and viral replication or cancer cell growth.
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.
- Apoptosis Induction : In cancer cells, certain derivatives have been shown to induce apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s dihydroimidazol-one core differentiates it from simpler imidazole derivatives. For example:
- 1-(3,5-Dimethoxyphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole () features a planar imidazole ring with methyl and fluorophenyl substituents, lacking the sulfanyl group and fused ketone moiety.
- 5-[(4-Isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one () shares the tetrahydroimidazol-one scaffold but substitutes the 3,5-dimethylphenyl group with 4-isopropylphenyl and replaces the sulfanyl group with a thioxo (-S=O) moiety.
Substituent Effects on Activity
Electron-donating groups (e.g., methoxy, methyl) and aromatic systems are common in bioactive imidazole derivatives:
- The 4-methoxyphenyl group in the target compound is also present in 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole (), which exhibits antimicrobial properties.
- 3,5-Dimethoxyphenyl substituents in ’s compound correlate with antifungal and antimycobacterial activity, suggesting that the target’s 3,5-dimethylphenyl group may confer similar bioactivity through hydrophobic interactions.
Structural Validation Techniques
Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of imidazole derivatives. The target compound’s structure, if determined via single-crystal X-ray diffraction, would require similar validation protocols to ensure accuracy ().
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity Trends : The presence of methoxy and methyl groups in imidazole derivatives is associated with enhanced antimicrobial activity due to improved lipophilicity and membrane penetration (). The target compound’s sulfanyl group may further modulate reactivity or binding affinity.
- Synthetic Challenges : Introducing the 4-methoxyphenylmethylidene moiety likely requires precise temperature and catalyst control, as seen in analogous imidazole syntheses ().
- Crystallographic Insights : Structural validation of similar compounds () underscores the importance of resolving steric effects caused by bulky substituents like 3,5-dimethylphenyl.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 4,5-dihydro-1H-imidazol-5-one derivatives, and how can they be adapted for this compound?
- Methodology : A base-promoted cyclocondensation reaction between amidines and ketones is a robust approach for synthesizing 4,5-dihydro-1H-imidazol-5-one scaffolds. For the target compound, substituent-specific reagents (e.g., 3,5-dimethylphenyl isocyanate and 4-methoxybenzaldehyde) can be employed under basic conditions (e.g., KOH/EtOH) to form the imidazolone core .
- Key Considerations : Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to balance yield and purity. Monitor by TLC or HPLC to detect intermediates like Schiff bases.
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX-97 for structure solution and refinement, ensuring proper data collection (e.g., Mo-Kα radiation, 0.5 Å resolution). Validate geometry with ORTEP-3 for visualizing thermal ellipsoids and bond angles .
- Validation : Cross-check crystallographic data (e.g., C–S bond lengths, dihedral angles) with computational models (DFT) and spectroscopic data (NMR, IR) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions between spectroscopic data and computational predictions for this compound?
- Case Example : Discrepancies in NMR chemical shifts (e.g., carbonyl carbons) may arise from dynamic effects or crystal packing. Use SC-XRD to confirm static structures and compare with solution-state NMR. Adjust computational parameters (e.g., solvent effects in DFT) to align with experimental observations .
- Tools : Employ PLATON for symmetry checks and TWINABS for handling twinned crystals if diffraction data shows pseudo-symmetry .
Q. What strategies are effective for studying the reactivity of the sulfanyl group in this compound?
- Experimental Design :
Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) in DMF/NaH to replace the sulfanyl group.
Oxidation : Treat with HO/AcOH to form sulfoxide derivatives.
Monitor by LC-MS and compare with analogous compounds (e.g., 5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene derivatives) to assess electronic effects .
Q. How can computational modeling predict the compound’s intermolecular interactions in crystal packing?
- Approach : Use Mercury 4.0 to analyze Hirshfeld surfaces and fingerprint plots, focusing on hydrogen bonds (e.g., S–H⋯O) and π-π stacking between aromatic rings. Compare with structurally similar imidazolones (e.g., 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl) derivatives) to identify packing motifs .
- Validation : Overlay experimental (SC-XRD) and computed (DFT) structures to quantify deviations (< 0.05 Å RMSD ideal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
